molecular formula C17H15N3O2S B11776288 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide

2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B11776288
M. Wt: 325.4 g/mol
InChI Key: AINJVXSQDXHFDM-UHFFFAOYSA-N
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Description

2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The oxadiazole derivative can then be reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the thioether can be reacted with an acetamide derivative to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the oxadiazole ring or the acetamide group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution may introduce various functional groups onto the phenyl or oxadiazole rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
  • N-(o-tolyl)acetamide
  • 5-Phenyl-1,3,4-oxadiazole

Uniqueness

2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide is unique due to the combination of the oxadiazole ring, thioether linkage, and acetamide group. This combination may confer unique biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15N3O2S/c1-12-7-5-6-10-14(12)18-15(21)11-23-17-20-19-16(22-17)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,21)

InChI Key

AINJVXSQDXHFDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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